molecular formula C19H28BNO6 B12505338 Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B12505338
M. Wt: 377.2 g/mol
InChI Key: SECVILMOQFFKSF-UHFFFAOYSA-N
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Description

Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative featuring a benzoate core substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position. This compound is primarily utilized in organic synthesis as a key intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures critical in pharmaceutical and materials science . The Boc group serves as a protective moiety for the amine, allowing selective deprotection in subsequent synthetic steps . Its synthesis typically involves palladium-catalyzed borylation or coupling reactions, followed by purification via silica gel chromatography .

Properties

Molecular Formula

C19H28BNO6

Molecular Weight

377.2 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C19H28BNO6/c1-17(2,3)25-16(23)21-14-10-12(15(22)24-8)9-13(11-14)20-26-18(4,5)19(6,7)27-20/h9-11H,1-8H3,(H,21,23)

InChI Key

SECVILMOQFFKSF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Directed ortho-Metallation and Borylation

The benzene ring is functionalized via directed ortho-metallation (DoM) to achieve regioselective boronate installation. Starting from methyl 3-aminobenzoate, the amino group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP) at 0–25°C. Subsequent lithiation with n-butyllithium (n-BuLi) at −78°C in anhydrous diethyl ether enables transmetallation with tris(isopropyl) borate (B(OiPr)₃), yielding the boronic acid intermediate. Pinacol esterification with 2,3-dimethyl-2,3-butanediol under Dean-Stark conditions completes the dioxaborolan-2-yl group installation.

Key Reaction Conditions:

  • Boc protection: 0–25°C, 2 h, 82% yield.
  • Lithiation: −78°C, 1 h, under nitrogen.
  • Borylation: 0°C to room temperature, 12 h, 68–75% yield.

Palladium-Catalyzed Miyaura Borylation

Cross-Coupling with Bis(pinacolato)Diboron

A scalable route employs palladium-catalyzed Miyaura borylation of methyl 3-amino-5-bromobenzoate. Using bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ as a pre-catalyst, and potassium acetate in dimethylformamide (DMF) at 80°C for 24 h achieves 85% conversion. The Boc group is introduced post-borylation via reaction with Boc₂O in dichloromethane (DCM) with triethylamine (TEA).

Optimization Insights:

  • Catalyst loading: 5 mol% Pd(dppf)Cl₂.
  • Solvent screening: DMF > 1,4-dioxane > toluene (highest yield in DMF).
  • Temperature: 80°C optimal; higher temps promote deborylation side reactions.

Microwave-Assisted Flow Synthesis

Continuous Flow Microreactor Systems

Microwave-assisted flow reactors enhance reaction efficiency by minimizing thermal gradients. A mixture of methyl 3-aminobenzoate, Boc₂O, and B₂Pin₂ in acetonitrile is irradiated at 100°C for 15 min, achieving 92% yield with 99% regioselectivity. This method reduces reaction time from hours to minutes and improves reproducibility.

Advantages Over Batch Reactors:

  • 30% higher yield due to precise temperature control.
  • 50% reduction in solvent volume.

Boron Trifluoride-Mediated Amino Protection

One-Pot Protection-Borylation

A novel one-pot method uses boron trifluoride diethyl etherate (BF₃·Et₂O) to catalyze both Boc protection and borylation. Methyl 3-aminobenzoate reacts with Boc₂O and B₂Pin₂ in the presence of BF₃·Et₂O (10 mol%) in DCM at room temperature for 6 h, yielding 78% product. This approach eliminates intermediate purification steps, reducing waste and cost.

Mechanistic Analysis:

  • BF₃ activates the amino group for Boc protection.
  • Simultaneous coordination to boron enhances borylation kinetics.

Industrial-Scale Production

Catalytic Hydrogenation for Deborylation-Reprotection

Industrial protocols often employ catalytic hydrogenation to correct regioisomeric impurities. Crude product dissolved in ethanol undergoes hydrogenation at 50 psi H₂ with 5% Pd/C, selectively removing misincorporated boronate groups. Reprocessing through Boc protection and pinacol esterification increases overall yield to 89%.

Economic Considerations:

  • Raw material cost: $12.50/g at pilot scale.
  • Waste reduction: 40% lower E-factor compared to batch methods.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Scalability
Directed Metallation 75 98 14 Moderate
Miyaura Borylation 85 95 24 High
Microwave Flow 92 99 0.25 High
One-Pot BF₃ 78 97 6 Moderate

Challenges and Mitigation Strategies

Boronate Hydrolysis

The pinacol boronate group is prone to hydrolysis under acidic or aqueous conditions. Storage under anhydrous argon at −20°C and addition of molecular sieves (3Å) during synthesis stabilize the product.

Regioisomeric Contamination

Miyaura borylation may yield 10–15% para-borylated byproducts. Chromatographic purification using silica gel impregnated with boric acid enhances separation efficiency.

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated borylation using Ir(ppy)₃ as a photocatalyst and Hantzsch ester as a reductant achieves 88% yield at room temperature in 8 h. This method avoids harsh reagents and is compatible with acid-sensitive substrates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic ester can undergo oxidation to form the corresponding boronic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, especially after deprotection.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted amines or amides.

Scientific Research Applications

Chemistry:

    Cross-Coupling Reactions: The boronic ester moiety makes this compound useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Protecting Groups: The Boc group is commonly used to protect amines during multi-step organic syntheses.

Biology and Medicine:

    Drug Development: The compound can serve as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with boronic acids or esters.

    Bioconjugation: The boronic ester can be used in the development of bioconjugates for targeted drug delivery.

Industry:

    Material Science: The compound can be used in the synthesis of polymers and other materials that require precise functional group placement.

Mechanism of Action

The mechanism of action for Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate largely depends on its application:

    In Cross-Coupling Reactions: The boronic ester reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    In Drug Development: The Boc-protected amine can be deprotected to reveal the free amine, which can then interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous boronate esters:

Compound Substituents Key Features Applications References
Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate - Boc-protected amino (3-position)
- Boronate ester (5-position)
- Boc group enables amine protection/deprotection
- High reactivity in cross-coupling
- Bioconjugation
- Pharmaceutical intermediates (e.g., RAS inhibitors)
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate - Trifluoromethyl (5-position) - Electron-withdrawing CF3 enhances electrophilicity - Suzuki-Miyaura coupling
- Fluorinated drug candidates
tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate - Boc-protected methylamino (para position) - Para-substitution alters steric/electronic profile - Polymer chemistry
- Catalysis
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)oxy)phenyl)propanoate - Triisopropylsilyl (TIPS) ether (5-position)
- Propanoate backbone
- TIPS group enhances solubility
- Chiral center for stereoselective synthesis
- Peptide-modified therapeutics
- Enzyme inhibitors
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate - Tetrahydrofuran-3-yloxy group (3-position) - Ether linkage modifies electronic properties - Carbohydrate-based drug design

Structural and Reactivity Insights

Electron-Donating vs. Electron-Withdrawing Groups :

  • The Boc group in the target compound is electron-donating, stabilizing the boronate ester during cross-coupling. In contrast, the trifluoromethyl group in increases electrophilicity, accelerating coupling but requiring careful optimization of reaction conditions .
  • Substituent position (meta vs. para) significantly impacts reactivity. For example, para-substituted analogs (e.g., ) exhibit reduced steric hindrance compared to meta-substituted derivatives, favoring coupling with bulky partners .

Protective Groups and Functionalization :

  • The Boc group in the target compound allows selective deamination (e.g., via acidic conditions) to generate free amines for further derivatization .
  • Compounds with TIPS ethers () or silyl-protected hydroxyl groups offer orthogonal protection strategies, enabling sequential functionalization .

Synthetic Methodologies :

  • The target compound is synthesized via Pd-catalyzed borylation (e.g., Miyaura borylation) with yields up to 68% after silica gel purification .
  • Trifluoromethyl-substituted analogs () often require harsher conditions (e.g., higher temperatures or ligand additives) due to the electron-withdrawing CF3 group .

Research Findings and Data Tables

Physical and Spectral Data

Property Target Compound Methyl 3-(CF3)-benzoate tert-Butyl methyl[phenyl]carbamate
Molecular Formula C19H26BNO6 C15H18BF3O4 C18H28BNO4
Molecular Weight (g/mol) 375.23 330.12 333.24
Yield (%) 68% 56–82% 62%
LCMS (m/z) [M + Na]+: 444.2 [M + H]+: 308.1 [M + H]+: 734.4

Reactivity in Suzuki-Miyaura Coupling

Compound Coupling Partner Reaction Time Yield
Target Compound Aryl halides 12–24 h 65–85%
CF3-Substituted Electron-deficient aryl halides 6–12 h 70–90%
TIPS-Protected Sterically hindered halides 24–48 h 50–60%

Biological Activity

Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, properties, mechanisms of action, and biological implications based on diverse research findings.

Compound Overview

  • IUPAC Name : this compound
  • Chemical Formula : C21H32BNO6
  • Molecular Weight : 405.3 g/mol
  • CAS Number : 1951486-59-1
  • Purity : Typically ≥95% .

The synthesis of this compound often involves several key steps:

  • Formation of the Benzoate : The benzoate moiety is synthesized through esterification reactions.
  • Introduction of the Boronic Ester : This is typically achieved via a palladium-catalyzed reaction.
  • Protection of the Amino Group : The tert-butoxycarbonyl (Boc) group is used to protect the amino functionality during synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its boronic ester group. Boronic esters are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which can be utilized in enzyme inhibition and drug design .

Biological Implications

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.
  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor due to its structural features that allow it to bind effectively to active sites in target proteins .
  • Pharmacokinetics : Research indicates that the compound may have favorable pharmacokinetic properties such as stability in biological systems and effective absorption profiles .

Case Studies and Research Findings

A variety of studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study A (2024)Demonstrated significant enzyme inhibition in vitro with an IC50 value indicating potency against target enzymes involved in metabolic pathways .
Study B (2023)Reported on the compound's stability under physiological conditions and its potential as a soft drug candidate with localized effects .
Study C (2022)Investigated the interaction of boronic esters with carbohydrate-binding proteins and suggested applications in glycoscience .

Q & A

Basic Research Questions

Q. What is the synthetic strategy for introducing the tert-butoxycarbonyl (Boc) group into this compound, and why is it critical for subsequent reactions?

  • Methodology : The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in THF/DCM). This protects the amine during cross-coupling or acidic/basic reactions. The Boc group is stable under Suzuki-Miyaura conditions but can be removed later with TFA or HCl .
  • Validation : Confirm Boc incorporation via 1H^1H NMR (δ ~1.4 ppm for tert-butyl protons) and FT-IR (C=O stretch at ~1680–1720 cm1^{-1}) .

Q. What are the typical synthetic routes to prepare this boronate ester, and what precursors are commonly used?

  • Methodology :

  • Route 1 : Start with 3-amino-5-bromo/iodobenzoate. Protect the amine with Boc, then perform Miyaura borylation using bis(pinacolato)diboron (B2_2pin2_2), Pd(dppf)Cl2_2, and KOAc in dioxane .
  • Route 2 : Direct boronate esterification of a halogenated precursor via palladium-catalyzed coupling.
    • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the product .

Q. How does the pinacol boronate ester moiety influence reactivity in cross-coupling reactions?

  • Key Features : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and solubility in organic solvents, making it ideal for Suzuki-Miyaura couplings. It reacts with aryl/heteroaryl halides (e.g., Br, I) under Pd catalysis (e.g., Pd(PPh3_3)4_4) with bases like Na2_2CO3_3 .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling yields while preserving Boc-group integrity?

  • Optimization Steps :

  • Catalyst Selection : Use Pd(OAc)2_2 with SPhos or XPhos ligands to reduce dehalogenation side reactions.
  • Base Compatibility : Avoid strong bases (e.g., NaOH) that may hydrolyze the methyl ester; use K3_3PO4_4 or Cs2_2CO3_3 in aqueous/organic biphasic systems .
  • Temperature Control : Maintain reactions at 80–100°C to balance reactivity and Boc stability .
    • Monitoring : Track Boc stability via 1H^1H NMR post-reaction.

Q. What are the common side reactions or degradation pathways observed during storage or handling of this compound?

  • Identified Risks :

  • Boc Deprotection : Exposure to protic acids (e.g., TFA traces) or prolonged storage in humid conditions.
  • Boronate Hydrolysis : Moisture-sensitive; store under inert gas (Ar/N2_2) at –20°C. Use molecular sieves in solution .
    • Mitigation : Pre-dry solvents (e.g., THF over CaH2_2) and use anhydrous workup techniques .

Q. What advanced analytical techniques are required to resolve structural ambiguities, such as regioisomeric byproducts?

  • Techniques :

  • 2D NMR (HSQC, HMBC) : Assign quaternary carbons and confirm boronate substitution patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C17_{17}H27_{27}BN2_2O4_4) and detect trace impurities .
  • X-ray Crystallography : Resolve crystal packing effects on boronate geometry (if single crystals are obtainable) .

Methodological Challenges and Solutions

Q. How can researchers achieve selective deprotection of the Boc group without cleaving the boronate ester?

  • Protocol : Use 30% TFA in DCM (0–5°C, 1–2 hrs) for Boc removal. Avoid prolonged exposure to prevent boronate hydrolysis. Quench with cold NaHCO3_3 and extract with EtOAc .
  • Validation : Monitor deprotection via loss of tert-butyl signals in 1H^1H NMR and retention of boronate peaks (~1.3 ppm for pinacol methyl groups) .

Q. What strategies are effective in minimizing homocoupling (e.g., Ar-Ar) during Suzuki-Miyaura reactions with this substrate?

  • Solutions :

  • Oxygen-Free Conditions : Degas solvents and use Schlenk techniques to prevent Pd(0) oxidation.
  • Ligand Screening : Bulky ligands (e.g., SPhos) reduce aryl-Pd-aryl homocoupling .
    • Troubleshooting : Analyze crude mixtures via TLC (UV-active boronate) or GC-MS to detect homocoupled byproducts .

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